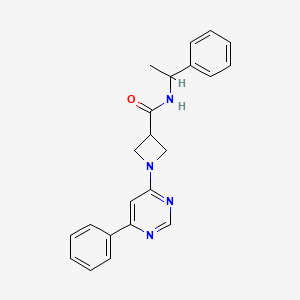

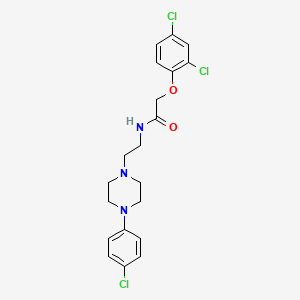

![molecular formula C21H17F3N2O5S3 B2548690 Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate CAS No. 477887-56-2](/img/structure/B2548690.png)

Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate is a compound that likely contains a thiophene ring, a trifluoromethyl group, and multiple sulfonyl and acetyl functionalities. This complex molecule is presumably synthesized for its potential applications in pharmaceuticals or materials science due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related compounds often involves the use of sulfonyl groups and thiophene rings. For instance, a radical relay strategy has been developed to generate 3-(methylsulfonyl)benzo[b]thiophenes, which involves a photocatalyzed reaction under mild conditions . Similarly, the synthesis of 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides has been described as a precursor for o-dimethylene thiophene . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR . Theoretical calculations using density functional theory (DFT) can provide insights into the local and global chemical activities, helping to understand the electrophilic and nucleophilic nature of the molecule .

Chemical Reactions Analysis

The compound's reactivity can be inferred from similar molecules. For example, the electrophile-induced cyclization reactions of vinylallenyl sulfone have been studied, showing different pathways depending on the electrophiles used . Additionally, the 1,3-dipolar cycloaddition reactions of trifluoromethylated compounds have been explored for the synthesis of isoxazolidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely be influenced by its trifluoromethyl and sulfonyl groups. These groups can impart unique characteristics like increased volatility or reactivity. The non-linear optical behaviors of similar compounds have been examined, indicating potential applications in materials science .

Relevant Case Studies

Case studies involving the use of trifluoromethyl and sulfonyl groups in synthesis are numerous. For instance, the preparation of trifluoromethylated isoxazolidines via 1,3-dipolar cycloaddition demonstrates the utility of these groups in creating complex molecules with high regio- and stereo-selectivity . Another study describes the photoredox-catalyzed synthesis of benzothiophenes, which could be relevant to the synthesis of the compound .

Wissenschaftliche Forschungsanwendungen

Structural Analysis : Ramazani et al. (2011) synthesized and analyzed a similar compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, using X-ray diffraction, IR, 1H and 13C NMR spectroscopy, and mass spectrometry. This study provides insights into the structural characteristics of related compounds (Ramazani et al., 2011).

Diversity-Oriented Synthesis : Pandit et al. (2016) described a method for synthesizing medicinally privileged 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting the versatility and potential of similar compounds in drug discovery (Pandit et al., 2016).

Antitumor Activity : Hafez and El-Gazzar (2017) synthesized novel derivatives of a related compound, 3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, and evaluated their antitumor activity. This study shows the potential of related compounds in the development of cancer treatments (Hafez & El-Gazzar, 2017).

Antimicrobial Activity : El‐Emary et al. (2002) investigated new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, showing the compound's potential in antimicrobial applications (El‐Emary, Al-muaikel, & Moustafa, 2002).

Photoredox-Catalyzed Annulation : Yan et al. (2018) developed a photoredox-catalyzed cascade annulation involving methyl(2-(phenylethynyl)phenyl)sulfanes and sulfonyl chlorides, which could have implications in synthetic chemistry (Yan et al., 2018).

GSK-3β Inhibitors : Kumata et al. (2015) conducted a study on compounds containing methyl-sufanyl, sufinyl, or sulfonyl groups as inhibitors of glycogen synthase kinase 3β (GSK-3β), relevant to Alzheimer's disease. This highlights the potential use of related compounds in neurodegenerative disease research (Kumata et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[[2-[2-[[3-(trifluoromethyl)phenyl]sulfonylamino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O5S3/c1-31-20(28)19-16(9-10-32-19)25-18(27)12-33-17-8-3-2-7-15(17)26-34(29,30)14-6-4-5-13(11-14)21(22,23)24/h2-11,26H,12H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLWDVQDQKUMCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[(2-{[2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,6-Dimethylmorpholino)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2548612.png)

![Ethyl 5-[(3-methylbut-2-en-1-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2548617.png)

![3-(4-fluorobenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548621.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2548624.png)

![1-[(3,4-dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B2548628.png)

![2-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2548629.png)